
(E)-4-(3-(2-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3-(2-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a bromine atom on one of the phenyl rings and a carboxylic acid group on the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(2-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-bromobenzaldehyde and 4-formylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
(E)-4-(3-(2-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(E)-4-(3-(2-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of (E)-4-(3-(2-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A chalcone derivative with similar structural features but different substituents.
Ametantrone-based compounds: These compounds share structural similarities and are investigated for their potential biological activities.
Uniqueness
(E)-4-(3-(2-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the α,β-unsaturated carbonyl system and the carboxylic acid group also provides distinct chemical properties that can be exploited in various applications.
特性
分子式 |
C16H11BrO3 |
|---|---|
分子量 |
331.16 g/mol |
IUPAC名 |
4-[(E)-3-(2-bromophenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H11BrO3/c17-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(9-6-11)16(19)20/h1-10H,(H,19,20)/b10-7+ |
InChIキー |
LPXKPIOQNNBOPU-JXMROGBWSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)Br |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14915798.png)
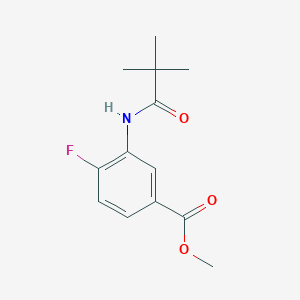
![3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride](/img/structure/B14915807.png)
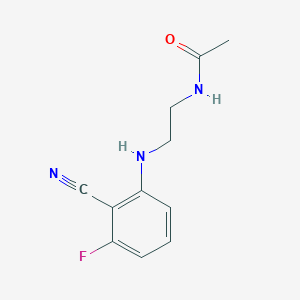
![ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate](/img/structure/B14915822.png)
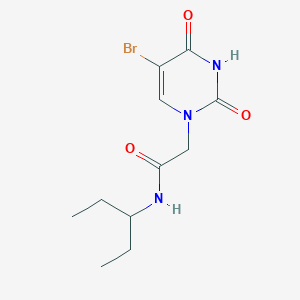
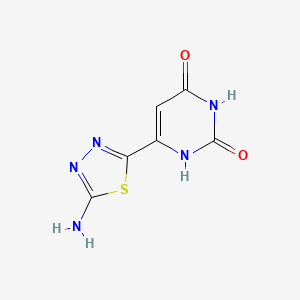
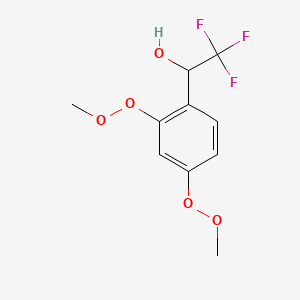
![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)
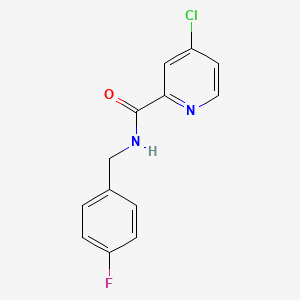

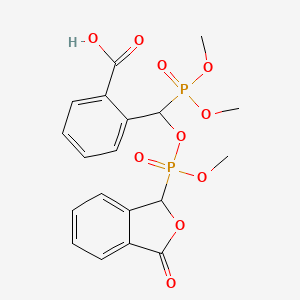
![Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)
![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)
